molecular formula C12H13N5O6 B15016670 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline

Cat. No.: B15016670
M. Wt: 323.26 g/mol
InChI Key: NQLUZBOCBLVDKL-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and nitro groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C12H13N5O6

Molecular Weight

323.26 g/mol

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl]-2,4-dinitroaniline

InChI

InChI=1S/C12H13N5O6/c1-7(22-12-8(2)14-23-15-12)6-13-10-4-3-9(16(18)19)5-11(10)17(20)21/h3-5,7,13H,6H2,1-2H3

InChI Key

NQLUZBOCBLVDKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1OC(C)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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